Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[2-(benzylcarbamoyl)hydrazinyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-12(18)10-16-17-13(19)15-9-11-7-5-4-6-8-11/h4-8,16H,9-10H2,1-3H3,(H2,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONKZBLHBDDZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNNC(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Solvent | MTBE → THF | 35% | |
| Temperature | 0°C → Room temperature | 40% | |
| Protecting Group | Boc (tert-butoxycarbonyl) | — |
Carbamate Coupling with Benzyl Chloroformate
A two-step method involves synthesizing benzyl carbazate followed by coupling with tert-butyl 2-aminoacetate. As detailed in patent CN109627190B, benzyl carbazate is prepared by reacting hydrazine hydrate with benzyl chloroformate at −20–30°C under inert gas. Ultrasonic purification with water and methanol yields high-purity benzyl carbazate (85–90% yield).
In the second step, tert-butyl 2-aminoacetate is coupled with benzyl carbazate using carbodiimide crosslinkers (e.g., EDC/HCl) in dichloromethane. The reaction proceeds at 25°C for 12–24 hours, yielding the target compound in 60–70% yield after column chromatography.
Optimization Insights:
-
Temperature Control : Lower temperatures (−20°C) minimize side reactions during carbazate formation.
-
Catalyst Use : Triethylamine enhances reaction efficiency by neutralizing HCl byproducts.
Protection-Deprotection Strategies
Boc protection is critical for stabilizing the hydrazine intermediate. A representative protocol involves:
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Boc Protection : Reacting hydrazine hydrate with di-tert-butyl dicarbonate (Boc anhydride) in THF/water (1:1) at 0°C.
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Coupling : Treating Boc-protected hydrazine with benzylcarbamoyl chloride in the presence of Hünig’s base.
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Esterification : Reacting the resulting hydrazine derivative with tert-butyl bromoacetate in acetonitrile at reflux.
This method achieves 55–65% overall yield but requires careful handling of moisture-sensitive intermediates.
Comparative Analysis of Methods
The table below evaluates the three primary synthesis routes:
Industrial-Scale Considerations
Industrial production employs continuous flow reactors for carbazate synthesis, improving heat transfer and reducing reaction times. Tert-butyl ester formation is conducted in stainless steel reactors under nitrogen to prevent hydrolysis. Typical batch sizes yield 10–50 kg of product with ≥95% purity after crystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, leading to the desired biological or chemical outcomes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Hydrazinylacetate Derivatives
*Calculated based on molecular formulas from evidence.
Functional Group Impact on Bioactivity (Inferred)
- Benzylcarbamoyl vs. Tosylhydrazinyl : The benzylcarbamoyl group may engage in π-π stacking with aromatic residues in enzyme active sites, while the tosyl group in ’s analogue could act as a leaving group in nucleophilic substitutions.
- Hydrazine Linker : The hydrazinyl moiety in all compounds enables hydrogen bonding with biological targets, but its flexibility varies. For example, the rigid benzimidazole in ’s compound restricts conformational freedom compared to the target compound’s acetate backbone.
Biological Activity
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article details its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of 279.33 g/mol. The synthesis typically involves the reaction of tert-butyl bromoacetate with benzylcarbamoylhydrazine in an organic solvent such as dichloromethane or tetrahydrofuran, utilizing a base like triethylamine to facilitate the reaction .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydrazine moiety can form hydrogen bonds with active sites of enzymes, potentially leading to inhibition or modulation of their activity. This mechanism is crucial for its applications in therapeutic contexts, especially in cancer treatment .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. It has been studied for its ability to inhibit the transcriptional activity of key proteins involved in cancer progression, such as β-catenin, which is associated with colorectal cancer .
Antibacterial Activity
The compound has also been evaluated for antibacterial activity. In studies where various derivatives were synthesized, some showed significant efficacy against strains such as E. coli, M. luteus, and B. cereus, indicating potential as an antibacterial agent .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further research in inflammatory diseases .
Case Studies
- Anticancer Study : A study focused on the inhibition of the β-catenin pathway demonstrated that compounds similar to this compound effectively reduced tumor growth in xenograft models, suggesting a promising avenue for cancer therapy .
- Antibacterial Evaluation : In vitro tests revealed that derivatives of this compound had lower minimum inhibitory concentrations (MICs) against certain bacterial strains compared to standard antibiotics, highlighting its potential utility in combating resistant bacterial infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Tert-butyl 2-(2-(methylcarbamoyl)hydrazinyl)acetate | Similar structure | Moderate antibacterial | Less potent than benzyl derivative |
| Tert-butyl 2-(2-(ethylcarbamoyl)hydrazinyl)acetate | Similar structure | Anticancer properties | Comparable efficacy in cell lines |
| Tert-butyl 2-(2-(phenylcarbamoyl)hydrazinyl)acetate | Similar structure | Limited data available | Requires further investigation |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate?
The synthesis of this compound typically involves palladium-catalyzed α-arylation of zinc enolates derived from tert-butyl esters, achieving yields between 82–96% under optimized conditions . Key steps include:
- Protection of the carboxyl group : Use of tert-butyl esters to enhance stability during reactions.
- Hydrazine coupling : Reaction of benzylcarbamoyl hydrazine with activated ester intermediates under basic conditions (e.g., DCC/DMAP).
- Purification : Silica gel chromatography to isolate the product, followed by characterization via NMR and mass spectrometry .
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~80–85 ppm for ¹³C) and hydrazinyl protons (δ 6–8 ppm).
- IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and hydrazine (N–H, ~3300 cm⁻¹) functional groups.
- Mass Spectrometry (ESI/HRMS) : To verify molecular weight and fragmentation patterns, ensuring no side products remain .
Q. What safety precautions should be observed when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks (classified as Acute Toxicity Category 4 for oral/dermal/inhalation exposure) .
- Waste Disposal : Treat as hazardous waste due to uncharacterized toxicity and environmental persistence .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) observed during the characterization of this compound?
- Comparative Analysis : Cross-reference with published data for structurally analogous hydrazinyl esters (e.g., tert-butyl 2-(pyridin-4-ylcarbonyl)hydrazinyl acetamide) .
- Solvent Effects : Test in deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding interactions.
- Dynamic NMR : Investigate conformational exchange broadening at elevated temperatures .
Q. What role does the tert-butyl group play in modulating the reactivity and stability of this compound during synthetic reactions?
- Steric Protection : The bulky tert-butyl group shields the ester carbonyl from nucleophilic attack, enhancing stability in basic/acidic conditions.
- Solubility : Improves solubility in non-polar solvents, facilitating purification via chromatography .
- Deprotection Strategy : The tert-butyl ester can be cleaved with TFA for downstream functionalization (e.g., peptide coupling) .
Q. How can computational chemistry tools, such as electron localization function (ELF) analysis, aid in understanding the electronic properties of this compound?
- ELF Mapping : Visualize electron density distribution to identify reactive sites (e.g., hydrazinyl N–H as hydrogen-bond donors).
- Reactivity Prediction : Use DFT calculations to model interactions with biological targets (e.g., α-glucosidase inhibition, as seen in hydrazone analogs) .
Q. What strategies can be employed to optimize reaction conditions for introducing the benzylcarbamoyl hydrazinyl moiety into tert-butyl acetate derivatives?
- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for coupling efficiency .
- Temperature Control : Optimize between 60–80°C to balance reaction rate and byproduct formation.
- Additives : Use molecular sieves to sequester water, minimizing hydrolysis of the tert-butyl ester .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the bioactivity of hydrazinyl derivatives like this compound?
- Reproducibility Checks : Validate assays (e.g., glucose uptake inhibition) using standardized protocols .
- Impurity Profiling : Use HPLC (C18 column, 5–100% acetonitrile gradient) to confirm compound purity >95% .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., pyridinylcarbonyl hydrazides) to isolate critical pharmacophores .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
